![molecular formula C15H17N2O5P B14262729 Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester CAS No. 141380-75-8](/img/structure/B14262729.png)
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a nitrophenyl group, and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester can be achieved through several methods. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester . Another method includes the use of dichlorophosphine or dichlorophosphine oxide, which undergoes hydrolysis to form the phosphonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds can improve the efficiency of the reaction and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form chemical bonds with metal surfaces, providing protective layers against corrosion . In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
141380-75-8 |
|---|---|
Formule moléculaire |
C15H17N2O5P |
Poids moléculaire |
336.28 g/mol |
Nom IUPAC |
N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C15H17N2O5P/c1-21-23(20,22-2)15(16-13-6-4-3-5-7-13)12-8-10-14(11-9-12)17(18)19/h3-11,15-16H,1-2H3 |
Clé InChI |
DRMKQTHRBPDLFD-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



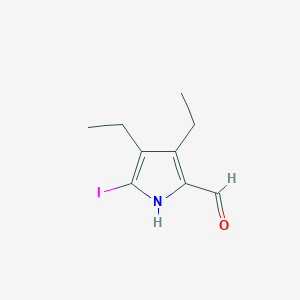


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
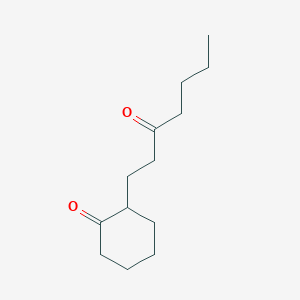
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
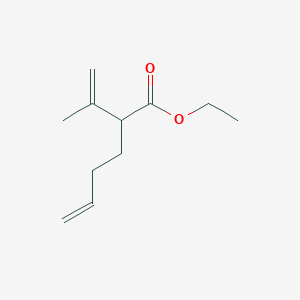
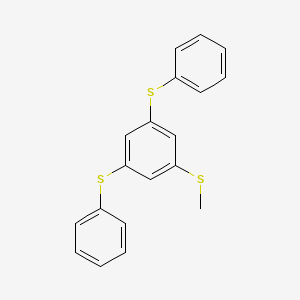
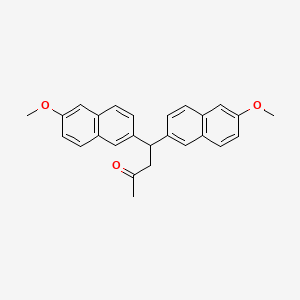

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)
